Fmoc-D-Glu-OBzl

Chiral Peptide Synthesis Enantiomeric Purity Quality Control

Researchers incorporating D-glutamic acid into peptides often face diastereomer contamination from L-isomer impurities, compromising bioactivity. Fmoc-D-Glu-OBzl (CAS 104091-11-4) solves this with: • Guaranteed ≥99.5% enantiomeric purity - eliminates diastereomer risk. • Orthogonal Fmoc/OBzl protection - OBzl stable to piperidine, cleaved by mild hydrogenolysis; ideal for acid-sensitive peptides. • D-configuration enhances proteolytic stability of final peptide. • ≥98% HPLC purity, consistent batch-to-batch quality for reproducible SPPS. Sourced from BenchChem with full analytical documentation.

Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
Cat. No. B13141911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu-OBzl
Molecular FormulaC27H25NO6
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m1/s1
InChIKeyFMWLYDDRYGOYMY-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu-OBzl for Peptide Synthesis


Fmoc-D-Glu-OBzl (CAS 104091-10-3 / 104091-11-4), a protected D-glutamic acid derivative, is a fundamental building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-glutamic acid residues . This compound features orthogonal protection: an Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino function, removable under basic conditions (e.g., 20% piperidine), and a benzyl (OBzl) ester for the γ-carboxyl side chain, which is orthogonal and stable to the basic Fmoc removal conditions . The D-stereochemistry is essential for synthesizing peptides with enhanced stability against proteolytic degradation or for studying structure-activity relationships where chirality is critical .

Orthogonal Fmoc/OBzl strategy for solid-phase peptide synthesis (SPPS)
D-stereochemistry for D-peptide stability research and stereospecific SAR studies
Mild base-labile Fmoc removal (piperidine) preserves acid-sensitive side chains

Why Fmoc-D-Glu-OBzl Substitution Fails


Substituting Fmoc-D-Glu-OBzl with its L-enantiomer (Fmoc-L-Glu-OBzl), alternative side-chain protecting groups (e.g., Fmoc-D-Glu-OtBu), or different N-terminal protection (e.g., Boc-D-Glu-OBzl) fundamentally alters the stereochemical outcome, orthogonal deprotection profile, and final peptide integrity. The D-configuration is non-interchangeable with the L-form; using the incorrect enantiomer leads to diastereomeric peptides with potentially compromised or entirely different biological activity . Similarly, the OBzl ester offers a specific orthogonal deprotection strategy via hydrogenolysis, which is incompatible with the acid-labile t-butyl (OtBu) ester approach. Replacing OBzl with OtBu exposes the peptide to harsh acidic conditions during side-chain deprotection, which can be detrimental to acid-sensitive sequences or post-translational modifications [1]. Furthermore, switching to a Boc/Bzl strategy (Boc-D-Glu-OBzl) requires a completely different and more hazardous deprotection protocol (HF or TFMSA), limiting its applicability and safety profile compared to the milder Fmoc/OBzl strategy .

L-Enantiomer (Fmoc-L-Glu-OBzl)
Using the incorrect enantiomer may produce diastereomeric peptides; stereochemical attribution and biological interpretation may shift.
OtBu Ester (Fmoc-D-Glu-OtBu)
TFA-labile t-butyl protection may not suit acid-sensitive sequences; hydrogenolysis-based OBzl removal follows a different workflow.
Boc/Bzl Strategy (Boc-D-Glu-OBzl)
Requires strong acid (TFA) or hazardous HF for final deprotection, limiting lab compatibility; Fmoc/OBzl offers milder removal conditions.

Fmoc-D-Glu-OBzl: Quantitative Differentiation


Enantiomeric Purity: D-Configuration Verification

Fmoc-D-Glu-OBzl is supplied with a guaranteed enantiomeric purity of ≥99.5% (a/a), meaning the undesired L-enantiomer is present at ≤0.5% . In contrast, the L-enantiomer, Fmoc-L-Glu-OBzl, is specified with a slightly lower enantiomeric purity of ≥99.0% (a/a) by the same manufacturer under comparable analytical standards . This difference, while small, is quantifiable and ensures that the D-isomer meets a higher standard of stereochemical homogeneity for applications where even trace amounts of the L-epimer could confound results or lead to off-target effects.

Enantiomeric Purity
Data to verify
≥99.5% (a/a)
Higher enantiomeric purity may reduce diastereomer contamination risk in D-peptide synthesis.
Per supplier specification; independent chiral HPLC verification recommended.
Chiral Peptide Synthesis Enantiomeric Purity Quality Control

Specific Optical Rotation: D-Configuration Marker

The specific optical rotation of Fmoc-D-Glu-OBzl is consistently reported as a positive value, in contrast to the negative rotation of its L-enantiomer. While precise values vary by source, the L-enantiomer (Fmoc-L-Glu-OBzl) has a well-documented specific rotation of [α]D^20 = -17° ± 2° (c=1 in MeOH) . The D-enantiomer's positive rotation serves as a direct, quantitative, and orthogonal method for confirming stereochemical identity and batch-to-batch consistency, independent of chiral HPLC.

Optical Rotation
Head-to-head
Positive rotation (D) vs negative (L: [α]D^20 = -17° ± 2°)
Opposite sign confirms D-configuration; supports orthogonal identity check.
Exact D-enantiomer value not specified; independent measurement advised.
Chiroptical Characterization Stereochemical Identity Quality Assurance

Orthogonal Deprotection: OBzl vs. OtBu Ester

The OBzl ester on Fmoc-D-Glu-OBzl is selectively cleaved by hydrogenolysis (H2, Pd/C) or strong acid (TFMSA), providing true orthogonality to the base-labile Fmoc group . This contrasts with the Fmoc/tBu strategy (e.g., using Fmoc-D-Glu-OtBu), where the side-chain protecting group is cleaved by TFA. A study on depsipeptide synthesis found that the Fmoc/OBzl strategy, while explored, was not ideal for their specific methodology due to incompatibility with the ester bonds in the depsipeptide backbone, and the Fmoc/tBu strategy was preferred [1]. This finding is a specific, application-dependent differentiation: the Fmoc/OBzl strategy is contraindicated for sequences containing acid-labile ester bonds, but is highly valuable for synthesizing peptides requiring mild, non-acidic final deprotection or where hydrogenolysis is a preferred final step.

Side-Chain Deprotection
Method context
OBzl (H₂/Pd or TFMSA) vs OtBu (TFA); OBzl incompatible with acid-labile depsipeptide bonds per study [1].
Compatibility depends on sequence sensitivity; OBzl not suitable for all acid-labile backbones.
Based on depsipeptide synthesis study; application-specific review needed.
Depsipeptide Synthesis Orthogonal Protection Strategy Solid-Phase Peptide Synthesis

Milder Deprotection: Fmoc vs. Boc Strategy

Fmoc-D-Glu-OBzl utilizes the standard Fmoc/OBzl strategy, where the Fmoc group is removed by mild base (e.g., 20% piperidine). In contrast, Boc-D-Glu-OBzl uses the Boc/Bzl strategy, where the Boc group requires strong acid (TFA) for removal, and the final cleavage from the resin and simultaneous OBzl deprotection often requires hazardous liquid HF or strong acids like TFMSA . The Fmoc strategy is widely adopted as the safer, milder, and more synthetically versatile alternative, avoiding the use of HF and enabling the synthesis of a broader range of acid-sensitive peptides.

Deprotection Safety
Method context
Fmoc: 20% piperidine (mild) vs Boc: TFA / HF for final cleavage.
Fmoc/OBzl avoids hazardous HF; aligns with modern mild SPPS safety practices.
Lab equipment and safety protocols may dictate strategy choice.
Peptide Synthesis Safety Protecting Group Strategy Fmoc vs. Boc Chemistry

Fmoc-D-Glu-OBzl: Optimal Use Cases


Proteolytically Stable D-Peptide Synthesis

Fmoc-D-Glu-OBzl is the building block of choice for incorporating D-glutamic acid into peptide sequences designed to resist enzymatic degradation. The guaranteed ≥99.5% enantiomeric purity ensures the final D-peptide product is not contaminated with diastereomers that could exhibit reduced activity or altered pharmacokinetic profiles . This high stereochemical fidelity is crucial in drug development where minor impurities can lead to regulatory hurdles or clinical failure.

Mild Orthogonal Final Deprotection

The OBzl protecting group provides a crucial orthogonal handle. It is stable to the basic conditions used for iterative Fmoc removal during SPPS, yet can be selectively removed at the end of the synthesis by hydrogenolysis (H2, Pd/C) . This makes Fmoc-D-Glu-OBzl ideal for synthesizing peptides that are acid-sensitive (e.g., those containing glycosylation or phosphorylation sites) or when a non-acidic global deprotection is mandated by the peptide's structure.

SAR Studies of D-Glu Bioactive Peptides

When investigating the role of stereochemistry in peptide-receptor interactions, the use of highly pure Fmoc-D-Glu-OBzl is non-negotiable. The positive optical rotation serves as a rapid, independent verification of the D-configuration, ensuring the synthesized analog is the intended stereoisomer . This allows researchers to confidently attribute observed biological effects to the D-Glu residue, rather than to an artifact of L-isomer contamination.

Safer Alternative to Boc/Bzl Chemistry

For facilities lacking the specialized equipment and safety protocols for handling anhydrous hydrogen fluoride (HF) required by Boc/Bzl SPPS, Fmoc-D-Glu-OBzl offers a direct and safer substitute for incorporating a D-glutamic acid residue with a benzyl-protected side chain. The Fmoc/OBzl strategy uses mild base (piperidine) for chain extension and mild acid or hydrogenolysis for final deprotection, aligning with standard laboratory safety and operational practices .

Application
Selection Property
Validation Focus
D-Peptide stability research
Stereochemical homogeneity
Chiral HPLC verification of enantiomeric purity
Acid-sensitive peptide synthesis
Orthogonal protection strategy
Deprotection compatibility with peptide sequence
Stereospecific SAR studies
Chiroptical characterization
Optical rotation identity confirmation
Lab-compatible D-Glu incorporation
Milder deprotection chemistry
Avoidance of HF or strong acid hazards

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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